molecular formula C19H16BrClN4O4 B12784357 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride CAS No. 89450-92-0

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride

Cat. No.: B12784357
CAS No.: 89450-92-0
M. Wt: 479.7 g/mol
InChI Key: ZDPGRZRSJLXSFZ-UHFFFAOYSA-N
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Description

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, carboxyphenylamino groups, and a methyl group in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones .

Scientific Research Applications

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is unique due to the presence of the bromine atom and the specific arrangement of functional groups.

Properties

CAS No.

89450-92-0

Molecular Formula

C19H16BrClN4O4

Molecular Weight

479.7 g/mol

IUPAC Name

2-[[5-bromo-2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C19H15BrN4O4.ClH/c1-10-15(20)16(22-13-8-4-2-6-11(13)17(25)26)24-19(21-10)23-14-9-5-3-7-12(14)18(27)28;/h2-9H,1H3,(H,25,26)(H,27,28)(H2,21,22,23,24);1H

InChI Key

ZDPGRZRSJLXSFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O)Br.Cl

Origin of Product

United States

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